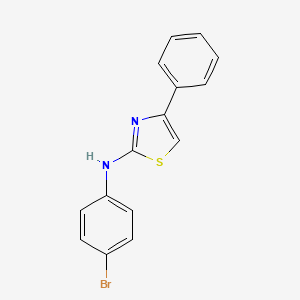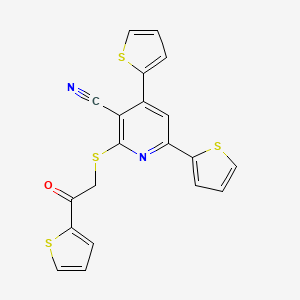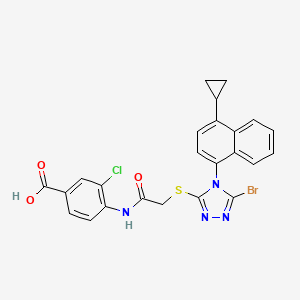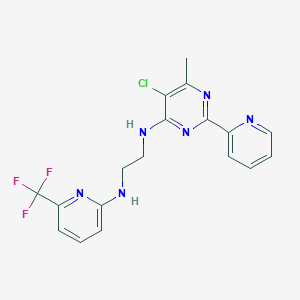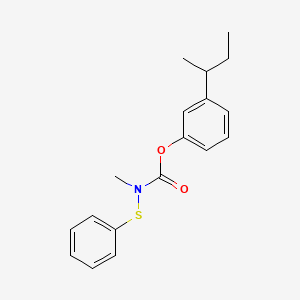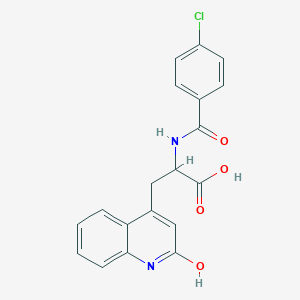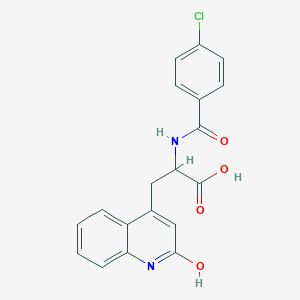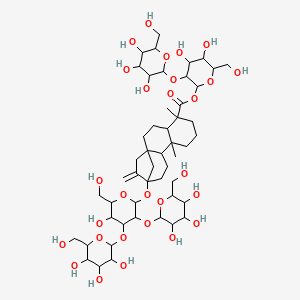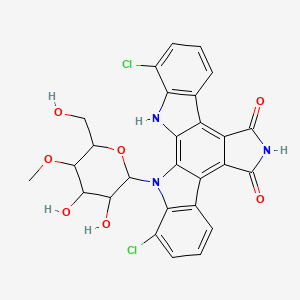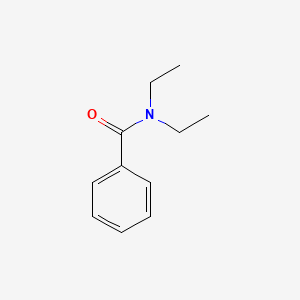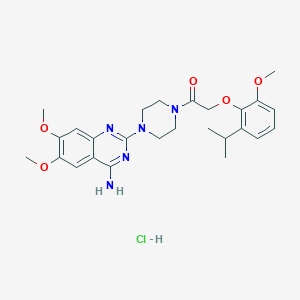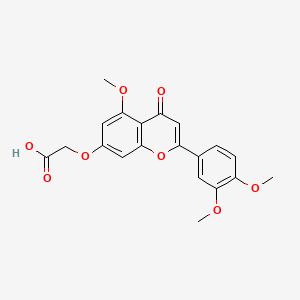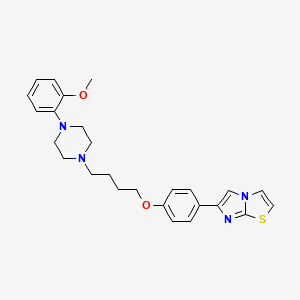
Imidazo(2,1-b)thiazole, 6-(4-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RGH-1756 is an atypical antipsychotic compound with a high affinity for dopamine D3 receptors. It induces c-Fos in a unique pattern, making it a promising candidate for treating various psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RGH-1756 involves the condensation of 1-(2-methoxyphenyl)piperazine with 6-[4-(4-chlorobutoxy)phenyl]imidazo[1,2-b]thiazole using sodium carbonate and sodium iodide in refluxing methyl isobutyl ketone . Another method involves coupling a phenol derivative with 1-bromo-4-chlorobutane using either sodium carbonate or potassium carbonate in refluxing 5-methyl-2-hexanone .
Industrial Production Methods: The industrial production of RGH-1756 follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: RGH-1756 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-b]thiazole ring.
Substitution: Substitution reactions can occur at the phenyl or piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents such as bromine or chlorine are employed.
Major Products:
Oxidation: Hydroxy-RGH-1756.
Reduction: Reduced imidazo[1,2-b]thiazole derivatives.
Substitution: Halogenated RGH-1756 derivatives
Scientific Research Applications
RGH-1756 has several scientific research applications:
Chemistry: Used as a reference compound in analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS)
Biology: Studied for its effects on dopamine D3 receptors and its potential in treating cognitive dysfunction.
Industry: Utilized in the development of new antipsychotic drugs and as a standard in pharmaceutical research.
Mechanism of Action
RGH-1756 exerts its effects by binding to dopamine D3 receptors with high affinity. This binding leads to the induction of c-Fos, a marker of neuronal activity, in a unique pattern. The compound modulates dopamine signaling pathways, which are crucial in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
SB-277011: Another dopamine D3 receptor antagonist with similar cognitive-enhancing properties.
U-99194A: A moderately selective dopamine D3 receptor antagonist.
Uniqueness of RGH-1756: RGH-1756 stands out due to its unique pattern of c-Fos induction and its high affinity for dopamine D3 receptors. This makes it a promising candidate for treating cognitive dysfunction and psychiatric disorders .
Properties
CAS No. |
207277-37-0 |
|---|---|
Molecular Formula |
C26H30N4O2S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
6-[4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy]phenyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C26H30N4O2S/c1-31-25-7-3-2-6-24(25)29-15-13-28(14-16-29)12-4-5-18-32-22-10-8-21(9-11-22)23-20-30-17-19-33-26(30)27-23/h2-3,6-11,17,19-20H,4-5,12-16,18H2,1H3 |
InChI Key |
XFCPMLXQURUUPM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-methoxy-phenyl)-4-(4-(4-(6-imidazol(2,1-b) thiazolyl)-phenoxy)-butyl-4-(14)C)-piperazine dimethane RGH-1756 RGH1756 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


